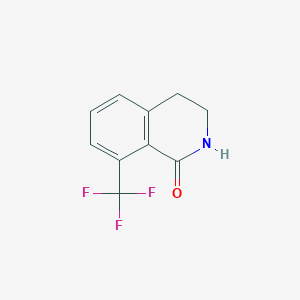
8-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one is a compound that belongs to the class of trifluoromethylated isoquinolines. These compounds are known for their unique chemical properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group is particularly notable for its ability to enhance the chemical and metabolic stability, lipophilicity, and binding selectivity of molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of isoquinoline derivatives using reagents such as (bpy)Cu(CF3)3, Et3SiH, and K2S2O8 in aqueous acetone at room temperature . This method is applicable to both aliphatic and aromatic isoquinoline derivatives and exhibits wide functional group compatibility.
Industrial Production Methods
Industrial production of trifluoromethylated compounds often involves large-scale trifluoromethylation reactions using specialized equipment and conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
8-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
Scientific Research Applications
8-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential as a molecular probe in biological studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s binding affinity to target proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Aromatic Compounds: These compounds share the trifluoromethyl group but differ in their aromatic frameworks.
Trifluoromethylated Ketones: These compounds have a carbonyl group in place of the isoquinoline structure.
Trifluoromethylated Alkenes: These compounds contain a double bond instead of the isoquinoline ring.
Uniqueness
8-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one is unique due to its isoquinoline framework combined with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.
Properties
Molecular Formula |
C10H8F3NO |
|---|---|
Molecular Weight |
215.17 g/mol |
IUPAC Name |
8-(trifluoromethyl)-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)7-3-1-2-6-4-5-14-9(15)8(6)7/h1-3H,4-5H2,(H,14,15) |
InChI Key |
HYYNUVMAJHYKCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC=C2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















